molecular formula C9H10F4N2 B13047774 (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13047774
M. Wt: 222.18 g/mol
InChI Key: VZUUWURFTNDEIX-MRVPVSSYSA-N
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Description

(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS 1213111-46-6) is a chiral diamine building block of high interest in medicinal and organic chemistry. Its structure features a phenyl ring substituted with both a fluorine atom and a strongly electron-withdrawing trifluoromethyl (-CF₃) group, which significantly influences the compound's electronic properties, lipophilicity, and metabolic stability . The (1S) stereochemistry at the chiral center is critical for enabling asymmetric synthesis and creating enantiomerically pure target molecules. This diamine serves as a versatile precursor and key intermediate in pharmaceutical research, particularly in the development of potential therapies for complex diseases. Its structural motif is featured in patented benzimidazole compounds investigated for treating neurodegenerative conditions such as Alzheimer's Disease and Huntington's Disease . Furthermore, structurally similar diamines have been identified as potent inhibitors of epigenetic targets like Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the aberrant silencing of tumor suppressor genes in cancer . The presence of two primary amine groups allows for diverse chemical modifications, including the formation of Schiff bases, coordination with metal catalysts, or incorporation into larger heterocyclic scaffolds like benzimidazoles . The synthetic utility of this compound is enhanced by the properties of the -CF₃ group, which is known to improve cell membrane permeability and bioavailability in drug candidates . One common synthetic approach for related trifluoromethylated aryl ethane-1,2-diamines involves the formation of a Grignard reagent from a halogenated trifluoromethylbenzene precursor, followed by reaction with ketene or similar electrophiles to form key intermediates, which are subsequently converted to the diamine . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. It must be handled by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C9H10F4N2

Molecular Weight

222.18 g/mol

IUPAC Name

(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10F4N2/c10-7-2-1-5(9(11,12)13)3-6(7)8(15)4-14/h1-3,8H,4,14-15H2/t8-/m1/s1

InChI Key

VZUUWURFTNDEIX-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@@H](CN)N)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CN)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoro-5-(trifluoromethyl)benzene.

    Step 1 Halogenation: The aromatic ring is halogenated to introduce a suitable leaving group, such as bromine or iodine, at the desired position.

    Step 2 Nucleophilic Substitution: The halogenated intermediate undergoes nucleophilic substitution with an amine source, such as ethylenediamine, under basic conditions to form the desired diamine compound.

    Step 3 Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems are often employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding imines or amides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Imines, amides.

    Reduction: Amines.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmaceutical intermediate. Its structure may contribute to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its fluorinated structure imparts desirable properties like chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which (1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The diamine group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS: 1213016-70-6):

  • Differs in the position of the fluorine atom (5-fluoro vs. 2-fluoro).
  • Similar molecular weight (222.19 g/mol) but altered steric effects due to substituent orientation .

(1S)-1-[5-Chloro-3-(trifluoromethyl)phenyl]ethane-1,2-diamine (CAS: 1213192-84-7):

  • Substitutes chlorine for fluorine at the 5-position.
  • Higher molecular weight (238.64 g/mol) and increased lipophilicity (ClogP) due to chlorine’s larger atomic radius .

N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine derivatives :

  • Piperazine-2,3-dione precursors with bulkier aromatic substituents.
  • Demonstrated improved lipophilicity (ClogP values) and anthelmintic activity against Enterobius vermicularis and Fasciola hepatica .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Substituents Lipophilicity (ClogP) Biological Activity
Target Compound (2-fluoro-5-CF₃) 222.19 2-F, 5-CF₃ Not reported Not explicitly studied
5-Fluoro-3-CF₃ Analogue 222.19 5-F, 3-CF₃ Not reported Not explicitly studied
5-Chloro-3-CF₃ Analogue 238.64 5-Cl, 3-CF₃ Higher vs. F-subst. Not explicitly studied
Piperazine-2,3-dione Derivatives ~300–350 4-Substituted benzyl groups Improved vs. parent Anthelmintic (EC₅₀: 10–50 μM)
  • Lipophilicity: The trifluoromethyl (-CF₃) group enhances metabolic stability and membrane permeability compared to non-fluorinated analogues. Chlorine substitution further increases ClogP but may reduce metabolic clearance .
  • Stereochemical Impact : The (1S) configuration in the target compound may optimize receptor binding compared to racemic mixtures, though this requires validation .

Biological Activity

Overview

(1S)-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound notable for its unique structure, which includes a fluorinated aromatic ring and a diamine functional group. This compound has been investigated for its potential biological activities, particularly in medicinal chemistry and enzyme inhibition studies.

PropertyValue
Molecular Formula C9H10F4N2
Molecular Weight 222.18 g/mol
IUPAC Name This compound
InChI Key VZUUWURFTNDEIX-MRVPVSSYSA-N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)C@@HN)F

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's binding affinity and specificity, which is crucial for modulating biological pathways effectively. The diamine group allows for the formation of hydrogen bonds with target molecules, stabilizing these interactions and potentially leading to biological effects such as enzyme inhibition or modulation of receptor activity .

Enzyme Inhibition Studies

Research indicates that this compound acts as a ligand in enzyme inhibition studies. The fluorinated structure may enhance selectivity towards specific biological targets, making it a candidate for further investigation in drug design.

Anticancer Potential

Recent studies have explored the cytotoxic effects of similar fluorinated compounds on various cancer cell lines. For instance, compounds with trifluoromethyl groups have shown significant activity against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. Although specific data on this compound is limited, the structural similarities suggest potential anticancer properties warranting further research .

Cytotoxic Activity

A comparative study on fluorinated compounds demonstrated varying levels of cytotoxicity against cancer cell lines. The IC50 values ranged from 3.6 µM to 11.0 µM for some derivatives, indicating that modifications in the molecular structure significantly influence biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the introduction of specific substituents on the aromatic ring could enhance anticancer activity. For example, the presence of trifluoromethyl groups was associated with increased potency against certain cancer cell lines. This suggests that this compound might exhibit similar or enhanced biological activities depending on its structural modifications .

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